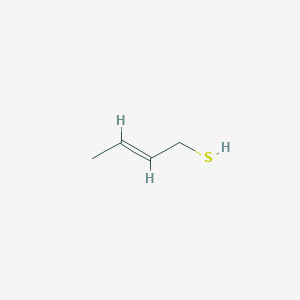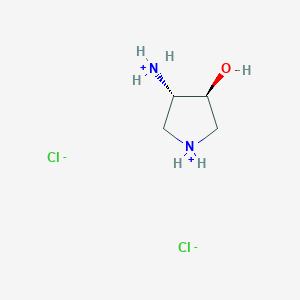
(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine derivatives, including compounds like "(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride," are significant in organic chemistry due to their potential applications in pharmaceuticals, material science, and as intermediates in organic synthesis. These compounds often exhibit unique chemical reactivity and biological activity, making them a focal point of synthetic organic chemistry research.
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves various strategies, including base-promoted reactions, asymmetric synthesis from amino acids, and multi-component reactions. For instance, base-mediated cascade reactions of coumarins with α-aminomaleimides allow efficient synthesis of pyrrolidine derivatives through domino-style formation of C-C/C-N bonds (Alizadeh & Rostampoor, 2023). Similarly, asymmetric synthesis routes starting from trans-4-hydroxy-L-proline have been developed to introduce regio- and stereoselective functional groups, leading to potential glycosidase inhibitors (Curtis et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is analyzed through X-ray crystallography and NMR spectroscopy, providing insights into their three-dimensional configuration and electronic properties. The structural analysis aids in understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions and Properties
Pyrrolidine derivatives participate in a wide range of chemical reactions, including nucleophilic substitution, Michael addition, N-cyclization, and elimination. Their chemical properties are influenced by the presence of amino and hydroxy groups, which can lead to various interactions and transformations, such as acylation, decarboxylation, and isomerization processes (Jones et al., 1990).
科学研究应用
Synthesis and Molecular Docking Studies
The compound and its derivatives have been synthesized and evaluated for their biological activity through molecular docking studies. These studies have shown that certain derivatives have potential as cholinesterase inhibitors, anti-inflammatory, and anticonvulsant agents. Specifically, compounds containing acridine and pyrrolidine-2,5-diones fragments have shown good binding energy and hydrogen bonds with desired amino acid residues, exceeding the indicators of literature data in terms of biological activity (N. Smetanin et al., 2021).
General Approach for Synthesis
A general and efficient stereoselective approach for the synthesis of (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines has been described, demonstrating the chemical versatility of these compounds in forming part of the structure of AG-7352, a naphthyridine antitumor agent, and quinoline antibacterial compounds (A. R. Kumar et al., 2003).
Pyrrole and Pyrrole Derivatives
Pyrrolidine derivatives, which include the core structure of "(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride," are crucial in the synthesis of biologically significant molecules like heme and chlorophyll. Their preparation often involves the condensation of amines with carbonyl-containing compounds, indicating their broad utility in organic synthesis and medicinal chemistry (L. R. Anderson & Kou-Chang Liu, 2000).
Glycosidase Inhibitors
Derivatives of (3S,4S)4-Amino-3-Pyrrolidinol have been explored for their potential as glycosidase inhibitors. The synthesis of diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine demonstrated moderate inhibitory activity against beta-galactosidase, showcasing the compound's relevance in the development of new therapeutic agents (K. Curtis et al., 2007).
Organocatalysts
4-Hydroxyproline-derived amino acids and amino amides, similar in structure to "(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride," have been used as organocatalysts for asymmetric reactions. These compounds have found applications in green chemistry and technology due to their ability to catalyze reactions under homogeneous or heterogeneous conditions, including aldol reactions and Michael additions (S. Zlotin, 2015).
Targeted Protein Degradation
The synthesis and molecular properties of prolines containing both hydroxylation and fluorination modifications have been studied for their impact on molecular recognition by biological systems. These modifications affect the stereochemistry-dependent molecular recognition of proline-containing molecules, indicating the potential of "(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride" derivatives in medicinal and biological chemistry, particularly in the development of drugs for targeted protein degradation (A. Testa et al., 2018).
安全和危害
属性
IUPAC Name |
[(3S,4S)-4-hydroxypyrrolidin-1-ium-3-yl]azanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-3-1-6-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H/t3-,4-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAZOHSJJZWBPV-RGVONZFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C[NH2+]1)O)[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C[NH2+]1)O)[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)
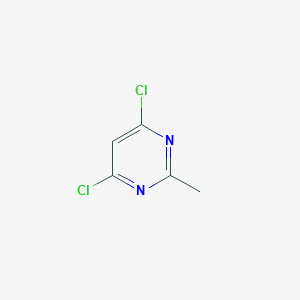
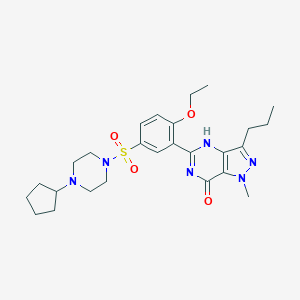
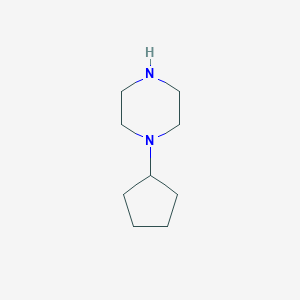
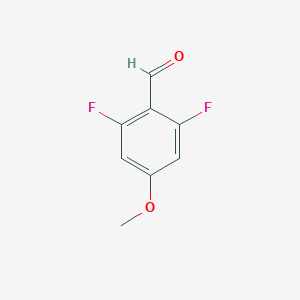
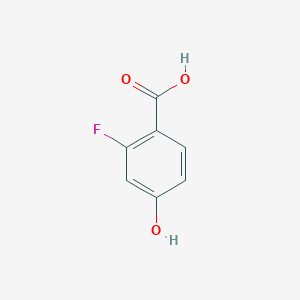
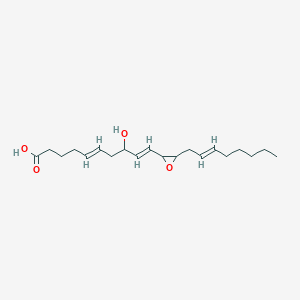
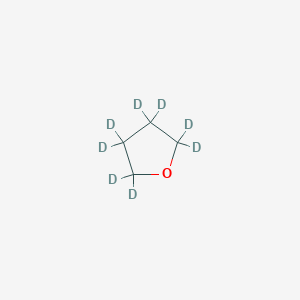
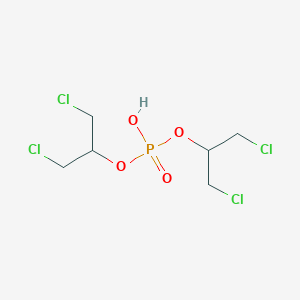
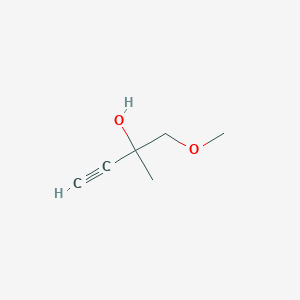
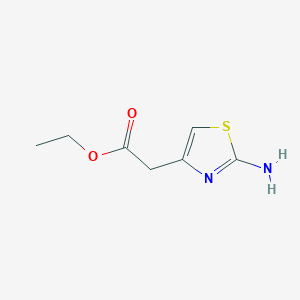
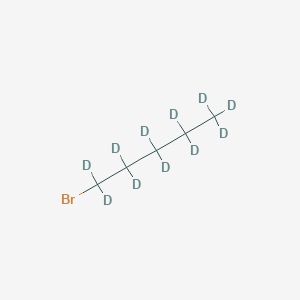
![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)
